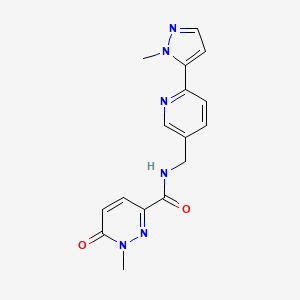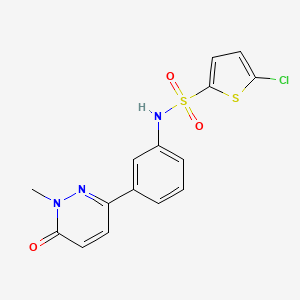![molecular formula C18H14ClFN2O5 B2990827 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chloro-6-fluorobenzamide CAS No. 954676-06-3](/img/structure/B2990827.png)
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chloro-6-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chloro-6-fluorobenzamide” is an organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of a series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The HOMO–LUMO energy gap, molecular electrostatic potential, natural bonding orbital and first-order hyperpolarizability of the title molecule were calculated with density functional theory calculations .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the UV–Visible spectra were obtained and the cutoff wavelength was found to be 356 nm . The third-order nonlinear refractive index and nonlinear absorption coefficient have also been determined .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has been designed based on the activity of indoles against various cancer cell lines. It has been synthesized and evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. The structure–activity relationship study identified analogs with IC50 values ranging from 328 to 644 nM against these cell lines, indicating potent anticancer properties .
Mechanism of Action in Cancer Therapy
Further mechanistic studies revealed that certain analogs of this compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells. This suggests that the compound and its analogs may interfere with the cell division process, which is a critical pathway in cancer progression .
Design and Synthesis Based on Antitubulin Agents
The compound’s design is inspired by antitubulin agents, which target microtubules and their component protein, tubulin. These agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly. The compound’s synthesis via Pd-catalyzed C-N cross-coupling represents a novel approach to exploring the utility of indoles as anticancer agents .
Drug-likeness and ADME Studies
In silico screening and molecular properties prediction studies have been conducted for this compound. These studies assess drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for determining the potential of a compound as a therapeutic agent. The compound obeys Lipinski’s rule of five and has good bioactive scores, suggesting favorable drug-like properties .
Cyclooxygenase Inhibition
Substituted cinnamides, which are structurally related to this compound, have been found to be potent cyclooxygenase inhibitors. This implies that the compound may also possess anti-inflammatory properties and could be explored for its potential as an anti-inflammatory agent .
Antimicrobial and Antitubercular Activity
The compound’s structural motif is associated with a variety of biological activities, including antimicrobial and antitubercular effects. This suggests that it could be further optimized and studied for its efficacy against bacterial infections, particularly tuberculosis .
Wirkmechanismus
Target of Action
The compound, also known as N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-chloro-6-fluorobenzamide, has been found to exhibit anticancer activity against various cancer cell lines . The primary targets of this compound are likely to be microtubules and their component protein, tubulin , which are leading targets for anticancer agents .
Mode of Action
This compound interacts with its targets, the microtubules, by modulating their assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with microtubules and tubulin, it disrupts the normal function of these structures, which are crucial for cell division. This disruption leads to cell cycle arrest and the initiation of programmed cell death or apoptosis .
Result of Action
The result of the compound’s action is the induction of apoptosis and cell cycle arrest in cancer cells . For instance, one study found that a similar compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Safety and Hazards
The safety and hazards of similar compounds have been considered. For instance, it was noted that these compounds could be irritating to the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken when handling these compounds, such as wearing protective gloves, eye protection, and respiratory protection .
Zukünftige Richtungen
The future directions for the research and development of similar compounds have been suggested. For instance, these compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Another study indicated that this class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists, and the employment of these compounds may be effective for enhancing root growth and crop production .
Eigenschaften
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O5/c19-12-2-1-3-13(20)16(12)17(23)21-7-11-8-22(18(24)27-11)10-4-5-14-15(6-10)26-9-25-14/h1-6,11H,7-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHITXNSWVJJYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2990744.png)
![1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2990746.png)
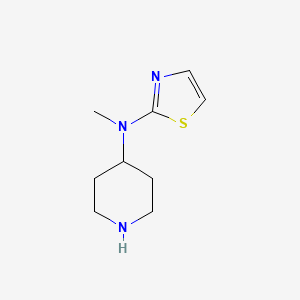
![(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2990753.png)
![3-(dimethylamino)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2990756.png)
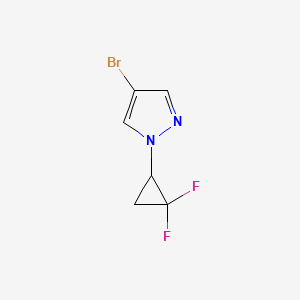
![5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990758.png)
![N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide](/img/structure/B2990759.png)
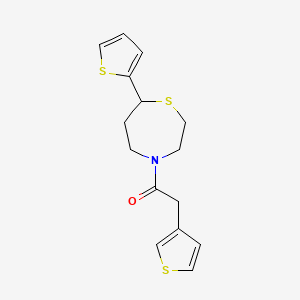
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2990761.png)
![(E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2990764.png)
![6-Phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2990765.png)
